6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid
Overview
Description
6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid is an organic compound with the molecular formula C12H13ClFNO4 and a molecular weight of 289.69 g/mol . This compound is characterized by the presence of a tert-butoxycarbonylamino group, a chloro group, and a fluoro group attached to a benzoic acid core. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid typically involves the following steps:
Nitration: The starting material, 3-chloro-2-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Protection: The amino group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Purification: The final product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids under mild conditions.
Major Products
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Hydrolysis: 3-chloro-2-fluoro-6-aminobenzoic acid.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid is widely used in scientific research due to its versatility:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the development of enzyme inhibitors and probes for biological studies.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of the chloro and fluoro groups enhances its binding affinity and specificity towards the target. The tert-butoxycarbonyl group provides protection during synthesis and can be removed to expose the active amine group for further interactions.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-fluorobenzoic acid: Lacks the tert-butoxycarbonylamino group, making it less versatile in synthesis.
6-amino-3-chloro-2-fluorobenzoic acid: Lacks the protective tert-butoxycarbonyl group, making it more reactive but less stable.
6-tert-Butoxycarbonylamino-2-fluorobenzoic acid: Lacks the chloro group, affecting its reactivity and binding properties.
Uniqueness
6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity, stability, and specificity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.
Properties
IUPAC Name |
3-chloro-2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-7-5-4-6(13)9(14)8(7)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFBXHLREWMWNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.